An In-depth Technical Guide to Biotin-PEG3-Me-Tetrazine: Structure, Properties, and Applications in Bioorthogonal Chemistry
An In-depth Technical Guide to Biotin-PEG3-Me-Tetrazine: Structure, Properties, and Applications in Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Biotin-PEG3-Me-Tetrazine, a key reagent in the field of bioorthogonal chemistry. We will delve into its chemical structure and physicochemical properties, explore the kinetics and stability of its "click" reaction, and provide detailed experimental protocols for its application in bioconjugation, including cell and antibody labeling. Furthermore, this guide will visualize key experimental workflows and a relevant signaling pathway to illustrate the practical utility of this versatile molecule.
Core Concepts: The Chemistry of Biotin-PEG3-Me-Tetrazine
Biotin-PEG3-Me-Tetrazine is a heterobifunctional molecule that seamlessly integrates three key components: a biotin moiety for high-affinity detection and purification, a hydrophilic 3-unit polyethylene glycol (PEG) spacer, and a methyl-tetrazine group for highly specific and rapid bioorthogonal conjugation.
The cornerstone of its utility lies in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between the electron-deficient tetrazine ring and a strained alkene, most commonly a trans-cyclooctene (TCO). This "click chemistry" reaction is exceptionally fast, highly selective, and proceeds efficiently in complex biological media without the need for a catalyst, making it ideal for in vivo applications.[1]
The methyl substituent on the tetrazine ring offers a favorable balance between reactivity and stability. It enhances the stability of the tetrazine ring in aqueous environments compared to its unsubstituted counterparts, a crucial feature for experiments requiring longer incubation times or for in vivo studies.
Physicochemical and Kinetic Properties
A clear understanding of the quantitative properties of Biotin-PEG3-Me-Tetrazine is essential for designing and optimizing experimental protocols.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C27H39N7O6S | |
| Molecular Weight | 589.7 g/mol | |
| CAS Number | 1835759-81-3 | |
| Appearance | Orange to Red solid | |
| Solubility | Soluble in DMSO, DMF | |
| Storage | -20°C, desiccated | |
| Purity | >95% (typically assessed by HPLC) |
Reaction Kinetics and Stability
The reaction rate of methyl-tetrazine with TCO derivatives is a critical parameter for experimental design. The following table summarizes representative second-order rate constants.
| Reactant Pair | Second-Order Rate Constant (k₂) | Conditions |
| Methyl-tetrazine & TCO | ~10² - 10³ M⁻¹s⁻¹ | PBS, pH 7.4, 37°C |
| Methyl-tetrazine & axial-TCO | ~10³ M⁻¹s⁻¹ | PBS, 37°C |
| Methyl-tetrazine & various TCO derivatives | 460 - 730 M⁻¹s⁻¹ | PBS, pH 7.4, 37°C |
Methyl-tetrazines exhibit enhanced stability in biological media compared to other tetrazine derivatives, a key advantage for in vivo studies.
| Condition | Stability |
| Aqueous Buffer (PBS, pH 7.4, 37°C) | High stability, with minimal degradation over several hours. |
| Cell Culture Media (e.g., DMEM with 10% FBS, 37°C) | Greater than 92% of the compound remains after 12 hours, and at least 63% remains after 48 hours.[2][3] |
| Presence of Thiols (e.g., L-cysteine) | More resistant to degradation compared to hydrogen-terminated tetrazines.[4] |
| pH Range | Generally stable at physiological pH (around 7.4). Stability can decrease in strongly acidic or basic conditions. |
Experimental Protocols
This section provides detailed methodologies for common applications of Biotin-PEG3-Me-Tetrazine.
Protocol for Labeling of Cell Surface Proteins
This protocol describes the labeling of cell surface proteins on live cells that have been metabolically or enzymatically engineered to express a TCO-containing moiety.
Materials:
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Cells expressing TCO-modified surface proteins
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Phosphate-Buffered Saline (PBS), pH 7.4
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Biotin-PEG3-Me-Tetrazine (stock solution in anhydrous DMSO, e.g., 10 mM)
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Cell culture medium
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Quenching solution (optional, e.g., 1 mM TCO-amine or methyl-TCO in PBS)
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Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
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Streptavidin-conjugated beads (for enrichment)
Procedure:
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Cell Preparation: Culture cells expressing the TCO-tagged protein to the desired confluency in a multi-well plate.
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Washing: Gently wash the cells three times with ice-cold PBS to remove any interfering components from the culture medium.
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Labeling Reaction:
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Dilute the Biotin-PEG3-Me-Tetrazine stock solution in pre-warmed cell culture medium or PBS to the desired final concentration (typically 10-100 µM).
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Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C.
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Quenching (Optional but Recommended):
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To stop the reaction, remove the labeling solution and add the quenching solution.
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Incubate for 10-15 minutes at room temperature.
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-
Washing: Wash the cells three times with ice-cold PBS to remove unreacted Biotin-PEG3-Me-Tetrazine and quenching reagent.
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Cell Lysis: Lyse the cells using a suitable lysis buffer to extract the labeled proteins.
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Analysis: The biotinylated proteins can now be detected by western blot using streptavidin-HRP or enriched using streptavidin-conjugated beads for downstream applications such as mass spectrometry.
Protocol for Antibody Conjugation
This protocol outlines the conjugation of Biotin-PEG3-Me-Tetrazine to an antibody that has been previously functionalized with a TCO group.
Materials:
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TCO-modified antibody in PBS, pH 7.4
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Biotin-PEG3-Me-Tetrazine (stock solution in anhydrous DMSO, e.g., 10 mM)
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Desalting column (e.g., PD-10)
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Reaction buffer: 1X PBS, pH 7.4
Procedure:
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Prepare Reactants:
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Ensure the TCO-modified antibody is in the reaction buffer at a known concentration (e.g., 1-5 mg/mL).
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Dilute the Biotin-PEG3-Me-Tetrazine stock solution in the reaction buffer.
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iEDDA Ligation:
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Add a slight molar excess of Biotin-PEG3-Me-Tetrazine (e.g., 1.5 to 5 equivalents per TCO group) to the antibody solution.
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Incubate the reaction for 1-4 hours at room temperature with gentle mixing. The reaction progress can be monitored by the disappearance of the pink/red color of the tetrazine.
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Purification:
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Purify the resulting biotinylated antibody from excess, unreacted Biotin-PEG3-Me-Tetrazine using a desalting column equilibrated with PBS.
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-
Characterization:
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Determine the concentration of the conjugated antibody using a UV-Vis spectrophotometer (A280).
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Assess the degree of labeling (DOL) using methods such as HABA/avidin assay or mass spectrometry.
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Confirm the integrity and purity of the conjugate using SDS-PAGE and size-exclusion chromatography (SEC).
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Verify that the antigen-binding affinity of the antibody is preserved using an ELISA or Surface Plasmon Resonance (SPR) assay.
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Visualizing Workflows and Pathways
Graphical representations of experimental workflows and biological pathways can aid in understanding the application of Biotin-PEG3-Me-Tetrazine.
Pre-targeted Imaging Workflow
This workflow illustrates the use of a TCO-modified antibody and a biotin-tetrazine conjugate for pre-targeted imaging, followed by detection with a labeled streptavidin.
